molecular formula C19H13Cl3N2OS B11976238 N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide CAS No. 304895-83-8

N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide

Cat. No.: B11976238
CAS No.: 304895-83-8
M. Wt: 423.7 g/mol
InChI Key: RIDIGKLGLRARSY-XBXARRHUSA-N
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Description

N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a chlorobenzyl group, and a dichlorophenyl acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group is introduced through a nucleophilic substitution reaction, where the thiazole ring is reacted with 4-chlorobenzyl chloride in the presence of a base.

    Formation of the Acrylamide Moiety: The final step involves the reaction of the intermediate product with 3,4-dichlorophenylacrylic acid or its derivatives to form the acrylamide moiety.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl and dichlorophenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Modulating the activity of cellular receptors and signaling pathways.

    Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(4-chlorophenyl)acrylamide
  • N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3-chlorophenyl)acrylamide
  • N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(2,4-dichlorophenyl)acrylamide

Uniqueness

N-(5-(4-Chlorobenzyl)-1,3-thiazol-2-YL)-3-(3,4-dichlorophenyl)acrylamide is unique due to the presence of both 3,4-dichlorophenyl and 4-chlorobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds

Properties

CAS No.

304895-83-8

Molecular Formula

C19H13Cl3N2OS

Molecular Weight

423.7 g/mol

IUPAC Name

(E)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(3,4-dichlorophenyl)prop-2-enamide

InChI

InChI=1S/C19H13Cl3N2OS/c20-14-5-1-12(2-6-14)9-15-11-23-19(26-15)24-18(25)8-4-13-3-7-16(21)17(22)10-13/h1-8,10-11H,9H2,(H,23,24,25)/b8-4+

InChI Key

RIDIGKLGLRARSY-XBXARRHUSA-N

Isomeric SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)/C=C/C3=CC(=C(C=C3)Cl)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)C=CC3=CC(=C(C=C3)Cl)Cl)Cl

Origin of Product

United States

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